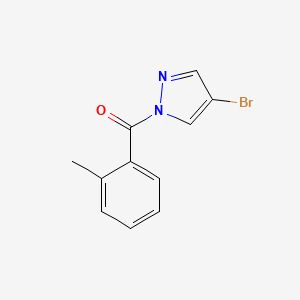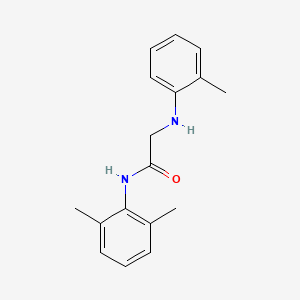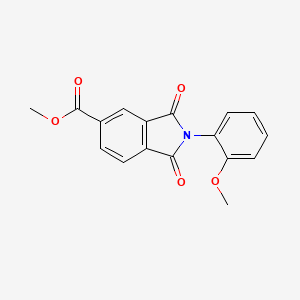![molecular formula C17H20N4O5 B5554621 2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide](/img/structure/B5554621.png)
2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide" typically involves multi-step chemical reactions, including cyclization, acylation, and substitution reactions. Methods to synthesize similar compounds involve starting from suitably substituted phenethylamines or their derivatives, followed by chloromethylation, cyanide treatment, hydrolysis, and thermal cyclization to yield the desired lactams. These lactams can then be reduced and further modified to introduce various functional groups, including methoxymethyl and cyclobutylacetamide moieties (Pecherer, B., Sunbury, R., & Brossi, A., 1972).
Molecular Structure Analysis
The molecular structure of compounds containing 1,2,4-triazole and benzodioxole frameworks has been extensively studied using techniques like X-ray crystallography and density functional theory (DFT) calculations. These studies reveal that such molecules often exhibit stabilized geometries through weak intermolecular hydrogen bonding interactions. DFT calculations assist in understanding the molecular electrostatic potential, providing insights into the electrophilic and nucleophilic sites of the molecule (Ahmed, M. N., et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of the core structure involving 1,2,4-triazole and benzodioxole units includes their participation in various chemical reactions, such as addition reactions with thiols, yielding diverse functionalized compounds. These reactions are catalyzed by triethylamine and can lead to products with significant biological activities (Nagase, H., 1974).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds in different environments. The crystalline structure of similar compounds, analyzed through X-ray diffraction, shows that they can form monoclinic crystal packing, which might influence their solubility and stability (Inkaya, E., et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and conditions, highlight the versatility of the triazole and benzodioxole motifs in synthesizing a wide array of derivatives. These derivatives can be further functionalized to explore new pharmacological activities. The ability to undergo reactions like cyclization, addition, and substitution makes this class of compounds a valuable scaffold for developing new chemical entities (Orek, C., Koparir, P., & Koparır, M., 2012).
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
The compound is part of a broader class of chemicals that have been subject to various synthetic methodologies. For example, research on aromatic methoxy and methylenedioxy substituted compounds showcases novel synthesis techniques, highlighting the chemical flexibility and potential utility of these compounds in creating new molecules with specific properties (Pecherer, Sunbury, & Brossi, 1972). Such methodologies pave the way for the development of derivatives with enhanced or targeted functionalities, relevant for drug discovery and material science.
Biological Activities
Derivatives of the compound have been studied for their potential biological activities. For instance, triazole-based compounds have shown promise in various biological assays, including cytotoxicity assays and antimicrobial activities. The "Click one pot synthesis, spectral analyses, crystal structures, DFT studies, and brine shrimp cytotoxicity assay of two newly synthesized 1,4,5-trisubstituted 1,2,3-triazoles" study demonstrates the capacity of these compounds to engage in biological interactions, which could be foundational for developing new therapeutics (Ahmed et al., 2016).
Antimicrobial and Antitumor Potential
Certain derivatives exhibit significant antimicrobial and antitumor properties. For example, research on "Synthesis and anticancer evaluation of some new 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one Derivatives" highlights the potential of these compounds in inhibiting cancer cell growth, offering pathways for novel anticancer drugs development (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Novel Drug Candidates and Mechanisms of Action
The research also extends into novel drug candidates and their mechanisms of action against diseases. For example, studies on compounds like GSK189254 explore their role as histamine H3 receptor antagonists, demonstrating potential therapeutic effects for cognitive disorders and Alzheimer's disease (Medhurst et al., 2007). These findings underscore the compound's relevance in neuropharmacology and its potential to contribute to new treatments for neurological conditions.
Mécanisme D'action
Propriétés
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-1,2,4-triazol-1-yl]-N-cyclobutylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-24-9-15-19-20(8-16(22)18-11-3-2-4-11)17(23)21(15)12-5-6-13-14(7-12)26-10-25-13/h5-7,11H,2-4,8-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJOFHXVWCHWAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C(=O)N1C2=CC3=C(C=C2)OCO3)CC(=O)NC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5554556.png)
![4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5554563.png)

![2-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B5554575.png)

![3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5554589.png)
![6-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5554607.png)

![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide](/img/structure/B5554624.png)



![3-(4-methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5554664.png)
![3-({2-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5554676.png)